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molecular formula C12H12BrNO B8295110 4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran

Cat. No. B8295110
M. Wt: 266.13 g/mol
InChI Key: IIBHQTXJTUSHBK-UHFFFAOYSA-N
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Patent
US06191164B1

Procedure details

11 mmol of N-bromosuccinimide and 0.22 g of azobisisobutyronitrile (Aldrich) are added to a solution of 10 mmol of 6-cyano-2,2-dimethyl-chroman in 30 ml of carbon tetrachloride and the suspension thus obtained is heated to boiling under a reflux condenser for 3 hours. Insoluble succinimide is then filtered off, the solvent is distilled off and the residue is crystallized under a mixture of n-hexane and diisopropyl ether.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[C:21]([C:23]1[CH:24]=[C:25]2[C:30](=[CH:31][CH:32]=1)[O:29][C:28]([CH3:34])([CH3:33])[CH2:27][CH2:26]2)#[N:22]>C(Cl)(Cl)(Cl)Cl>[Br:1][CH:26]1[C:25]2[C:30](=[CH:31][CH:32]=[C:23]([C:21]#[N:22])[CH:24]=2)[O:29][C:28]([CH3:34])([CH3:33])[CH2:27]1

Inputs

Step One
Name
Quantity
11 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.22 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
10 mmol
Type
reactant
Smiles
C(#N)C=1C=C2CCC(OC2=CC1)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the suspension thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated
FILTRATION
Type
FILTRATION
Details
Insoluble succinimide is then filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is crystallized under a mixture of n-hexane and diisopropyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1CC(OC2=CC=C(C=C12)C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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